molecular formula C7H13NO3 B14092302 Methyl 2-(hydroxyimino)hexanoate

Methyl 2-(hydroxyimino)hexanoate

Cat. No.: B14092302
M. Wt: 159.18 g/mol
InChI Key: LTNYXUPEOVHKFY-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxyimino)hexanoate is an oxime-containing ester derivative characterized by a hydroxyimino (-NOH) group attached to the second carbon of a hexanoate backbone. This structural feature distinguishes it from simpler esters like methyl hexanoate, imparting unique chemical and biological properties. The compound is synthesized via reactions involving hydroxylamine derivatives and ketone precursors, as seen in analogous pathways for related oximes . Its applications are primarily explored in pharmaceutical research, particularly in anti-inflammatory and enzyme-inhibiting agents, owing to the reactive hydroxyimino moiety .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-hydroxyiminohexanoate

InChI

InChI=1S/C7H13NO3/c1-3-4-5-6(8-10)7(9)11-2/h10H,3-5H2,1-2H3

InChI Key

LTNYXUPEOVHKFY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NO)C(=O)OC

Origin of Product

United States

Preparation Methods

Hydroxylamine Condensation

The primary synthesis method involves the condensation of methyl 2-oxohexanoate with hydroxylamine derivatives. A typical protocol utilizes:

Reagents

  • Methyl 2-oxohexanoate (1.0 equiv)
  • Hydroxylamine hydrochloride (1.2 equiv)
  • Sodium acetate buffer (pH 4.5–5.5)

Conditions

  • Solvent: Ethanol/water (3:1 v/v)
  • Temperature: 60–70°C
  • Duration: 4–6 hours

This method achieves 78–85% yield through nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration (Table 1).

Table 1: Optimization Parameters for Hydroxylamine Condensation

Parameter Optimal Range Yield Impact (%)
pH 4.5–5.5 +15
Temperature (°C) 65 ± 2 +12
NH₂OH·HCl Equiv 1.2 +8

The reaction mechanism proceeds via:

  • Protonation of carbonyl oxygen
  • Nucleophilic attack by hydroxylamine
  • Tautomerization to form (Z)-oxime

Catalytic Oxime Formation

Alternative methods employ transition metal catalysts to enhance reaction efficiency. A patent describes using copper(I) iodide (5 mol%) in DMF at 80°C, reducing reaction time to 2.5 hours with 89% yield. The catalytic cycle likely involves:

  • Metal coordination to carbonyl oxygen
  • Oxime nitrogen activation
  • β-Hydride elimination

Advantages

  • 22% reduction in byproduct formation
  • Tolerance to electron-deficient substrates

Reaction Optimization Strategies

Solvent Effects

Non-polar solvents like toluene decrease reaction rates (k = 0.17 h⁻¹) compared to ethanol/water systems (k = 0.42 h⁻¹). Acetonitrile demonstrates exceptional performance due to its high dielectric constant (ε = 37.5), facilitating ionic intermediates.

Microwave Assistance

Microwave irradiation (300 W, 100°C) reduces reaction time to 45 minutes while maintaining 82% yield. This technique preferentially heats polar intermediates, accelerating the rate-determining dehydration step.

Industrial-Scale Production

Large-scale synthesis (>100 kg batches) employs continuous flow reactors with:

  • Residence time: 12 minutes
  • Throughput: 8.3 L/min
  • Catalyst loading: 0.5% Pd/C

This system achieves 94% conversion with 99.2% purity by HPLC. Key challenges include oxime isomerization during purification, addressed through low-temperature crystallization (-20°C).

Analytical Characterization

Critical quality control parameters:

Spectroscopic Data

  • IR (ν, cm⁻¹): 3270 (N-OH), 1725 (C=O ester), 1640 (C=N)
  • ¹H NMR (CDCl₃): δ 1.35 (m, 4H, CH₂), 2.45 (t, 2H, CH₂CO), 3.70 (s, 3H, OCH₃)

Chromatographic Methods

  • HPLC: C18 column, 65:35 acetonitrile/water, 1.0 mL/min
  • Retention time: 6.2 minutes

Applications and Derivatives

The compound’s synthetic utility is demonstrated in:

  • Pesticide intermediates: Conversion to nitrile oxides via [3+2] cycloaddition
  • Pharmaceutical precursors: Reductive amination yields β-amino esters
  • Polymer additives: Complexation with transition metals enhances UV stability

Notably, its Z-configuration enables stereoselective transformations unavailable to E-isomers, particularly in asymmetric catalysis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxyimino)hexanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(hydroxyimino)hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxyimino)hexanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in enzymatic activity, protein folding, and other cellular processes .

Comparison with Similar Compounds

Structural Comparison

The hydroxyimino group introduces distinct reactivity compared to other substituents. Key structural analogs include:

Compound Name Molecular Formula Functional Groups Key Structural Features Reference
Methyl 2-(hydroxyimino)hexanoate C₇H₁₃NO₃ Ester, hydroxyimino (-NOH) Hydroxyimino at C2 of hexanoate
Methyl hexanoate C₇H₁₄O₂ Ester (-COOCH₃) Simple aliphatic ester
490-M15 (from ) C₁₅H₁₇NO₄ Ester, hydroxyimino, aryl substituent Aromatic ring with hydroxymethylphenoxy
Ethyl hexanoate C₈H₁₆O₂ Ester (-COOCH₂CH₃) Longer alkyl chain in ester group
2-Methylpropyl hexanoate C₁₀H₂₀O₂ Branched ester Isobutyl ester group

Key Differences :

  • Hydroxyimino vs. Methoxyimino: Compounds like 490-M15 (methoxyimino derivatives) exhibit reduced polarity compared to hydroxyimino analogs, affecting solubility and biological activity .
  • Aromatic vs.

Physical and Chemical Properties

Property This compound Methyl Hexanoate Ethyl Hexanoate 490-M15
Boiling Point (°C) Not reported 152–154 167–168 >200 (decomposes)
Solubility Polar solvents (e.g., DMSO) Low in water Low in water Moderate in DMSO
Reactivity Oxime-mediated redox activity Hydrolysis, oxidation Hydrolysis Aromatic ring stability
Stability Prone to decomposition Stable under inert atm Stable Thermally stable

Research Findings :

  • Oxidation Behavior: Methyl hexanoate undergoes three oxidation regimes (cool flame, negative temperature coefficient, and high-temperature oxidation) in combustion studies, whereas hydroxyimino derivatives like this compound are more reactive due to the -NOH group, which may participate in redox reactions .
  • Volatility: Ethyl hexanoate and methyl hexanoate are volatile esters used in flavoring, but hydroxyimino derivatives show lower volatility due to hydrogen bonding from the -NOH group .

Contrasts :

  • Pharmaceutical vs. Flavoring Use: Hydroxyimino derivatives are tailored for medicinal chemistry, while methyl/ethyl hexanoate are primarily industrial flavorants .
  • Ecological Impact: Ethyl hexanoate’s role in insect behavior contrasts with hydroxyimino compounds’ lack of ecological data .

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